Product packaging for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol(Cat. No.:)

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol

Cat. No.: B11782701
M. Wt: 136.15 g/mol
InChI Key: FVHIEDNTQRWDDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol is a dihydro-pyrrolopyridine derivative of significant interest in medicinal and organic chemistry. The pyrrolopyridine scaffold is recognized as a "privileged structure" in drug discovery due to its presence in a wide array of biologically active compounds and its role as a bioisostere for purines and indoles, allowing it to interact effectively with diverse biological targets . This specific scaffold is integral to the development of novel therapeutic agents. Research into similar pyrrolo[3,2-c]pyridine derivatives has demonstrated their potential as potent colchicine-binding site inhibitors (CBSIs), which disrupt tubulin polymerization and exhibit excellent antiproliferative activities against various human cancer cell lines, suggesting promise in anticancer research . Furthermore, other pyrrolopyridine isomers have been investigated for a broad spectrum of pharmacological activities, including antidiabetic, analgesic, sedative, antiviral, and antimycobacterial effects . The "2,3-dihydro" modification of the core structure introduces conformational flexibility compared to the fully aromatic system, which can be advantageous for optimizing binding affinity and selectivity toward specific enzymes or receptors. The fused ring system, featuring a π-excessive pyrrole ring and a π-deficient pyridine ring, creates unique electronic properties that govern its reactivity in chemical synthesis . As a building block, this compound is a valuable intermediate for constructing more complex molecules in drug discovery programs. Please Note: This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O B11782701 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H8N2O

Molecular Weight

136.15 g/mol

IUPAC Name

1,2,3,5-tetrahydropyrrolo[3,2-c]pyridin-4-one

InChI

InChI=1S/C7H8N2O/c10-7-5-1-3-8-6(5)2-4-9-7/h2,4,8H,1,3H2,(H,9,10)

InChI Key

FVHIEDNTQRWDDC-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C1C(=O)NC=C2

Origin of Product

United States

Chemical Reactivity and Derivatization Strategies of 2,3 Dihydro 1h Pyrrolo 3,2 C Pyridin 4 Ol

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyrrolo[3,2-c]pyridine Nucleus

The pyrrolo[3,2-c]pyridine core of the molecule is susceptible to both electrophilic and nucleophilic aromatic substitution reactions, with the regioselectivity being influenced by the electronic nature of the fused rings.

The pyridine (B92270) ring is generally deactivated towards electrophilic attack due to the electron-withdrawing nature of the nitrogen atom. youtube.comquora.com Electrophilic substitution, if it occurs, is predicted to take place at the C-7 position, which is meta to the pyridine nitrogen, a position that is least deactivated. youtube.comquora.com However, harsh reaction conditions are typically required for such transformations on pyridine systems. quora.com The formation of a pyridine N-oxide can activate the ring towards electrophilic substitution, primarily at the C-4 and C-6 positions. quimicaorganica.org

Conversely, the pyrrole (B145914) ring is electron-rich and thus more susceptible to electrophilic substitution. The preferred site of attack is generally the C-7 position, which is alpha to the pyrrole nitrogen and not adjacent to the ring junction.

Nucleophilic aromatic substitution (SNA) is more favorable on the pyridine ring, particularly at the C-4 and C-6 positions, which are ortho and para to the electron-withdrawing nitrogen atom. stackexchange.com The presence of a good leaving group at these positions, which is not the case in the parent molecule, would facilitate such reactions.

Oxidation and Reduction Reactions of the Dihydro-Pyrrolopyridine Moiety

The dihydropyrrole ring in 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol is susceptible to oxidation, which can lead to the corresponding aromatic pyrrolopyridine. This aromatization can be achieved using various oxidizing agents.

Conversely, the pyridin-4-ol tautomer, 4-hydroxypyridine, can be considered a pyridone derivative. The reduction of pyridones can lead to various products depending on the reducing agent and reaction conditions. For instance, catalytic hydrogenation can reduce the pyridine ring to a piperidine (B6355638) ring. Complex metal hydrides can also be employed for the reduction of the pyridone system.

Structural Modifications at the Hydroxyl and Nitrogen Positions of this compound

The hydroxyl and the two nitrogen atoms in the molecule serve as key handles for structural modifications, allowing for the introduction of a wide array of functional groups and pharmacophores.

Alkylation and Acylation Strategies

Alkylation: The hydroxyl group at the C-4 position can be readily alkylated to form the corresponding ether derivatives. This O-alkylation is typically carried out using alkyl halides in the presence of a base. acs.orgnih.gov The secondary amine in the dihydropyrrole ring (N-1) and the pyridine nitrogen (N-5) can also undergo N-alkylation. organic-chemistry.org Selective N-alkylation can be challenging but can be achieved by carefully choosing the reaction conditions, such as the base and solvent. organic-chemistry.org

Acylation: Similar to alkylation, the hydroxyl group and the secondary amine can be acylated using acyl chlorides or anhydrides to form esters and amides, respectively. These reactions are typically performed in the presence of a base to neutralize the acid generated.

Introduction of Diverse Pharmacophores

The reactive sites on the this compound scaffold allow for the introduction of various pharmacophores, which are essential for modulating the biological activity of the molecule. For instance, the hydroxyl group can be used as a handle to introduce different substituents through ether or ester linkages. The nitrogen atoms can be functionalized with a variety of groups, including but not limited to, alkyl, aryl, and heterocyclic moieties, through N-alkylation, N-arylation, or acylation reactions. These modifications can significantly impact the compound's physicochemical properties and its interaction with biological targets. The pyrrolopyridine scaffold itself is found in a number of biologically active compounds. nih.govmdpi.com

Development of Novel Derivatives Through Advanced Organic Transformations

Modern organic synthesis offers a plethora of advanced tools for the derivatization of heterocyclic compounds like this compound. Palladium-catalyzed cross-coupling reactions are particularly powerful in this context.

Suzuki-Miyaura Coupling: This reaction allows for the formation of carbon-carbon bonds by coupling an organoboron compound with a halide. youtube.comresearchgate.net To apply this to the target molecule, it would first need to be halogenated, for example, at one of the positions on the pyridine ring. The resulting halopyrrolopyridine could then be coupled with various boronic acids to introduce aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This is a versatile method for forming carbon-nitrogen bonds. wikipedia.orgnumberanalytics.comorganic-chemistry.org A halogenated derivative of the pyrrolopyridine could be reacted with a wide range of primary or secondary amines to introduce diverse amino functionalities. wikipedia.orgnumberanalytics.comorganic-chemistry.org

Sonogashira Coupling: This reaction enables the formation of carbon-carbon triple bonds by coupling a terminal alkyne with a halide. wikipedia.orgorganic-chemistry.orgyoutube.com This would allow for the introduction of alkynyl groups onto the pyrrolopyridine scaffold, which can serve as versatile handles for further transformations. wikipedia.orgorganic-chemistry.orgyoutube.com

C-H Functionalization: Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials. nih.govrsc.org This could potentially be applied to directly introduce new substituents onto the pyrrolopyridine nucleus, offering a more atom-economical approach to derivatization.

These advanced transformations significantly expand the accessible chemical space for derivatives of this compound, paving the way for the development of novel compounds with tailored properties.

Structure Activity Relationship Sar Studies of 2,3 Dihydro 1h Pyrrolo 3,2 C Pyridin 4 Ol Derivatives

Impact of Substituents on Biological Efficacy and Selectivity

The nature and position of substituents on the pyrrolo[3,2-c]pyridine ring system profoundly influence the biological efficacy and selectivity of its derivatives. Studies have demonstrated that specific substitutions can yield compounds with potent and targeted activities, such as FMS kinase inhibition and anticancer properties. nih.govnih.gov

In one series of studies, derivatives of pyrrolo[3,2-c]pyridine were evaluated as FMS kinase inhibitors. The research identified compounds 1e and 1r as the most potent analogues, with IC₅₀ values of 60 nM and 30 nM, respectively. nih.gov This highlighted the sensitivity of the scaffold to different substitution patterns. Compound 1r, in particular, demonstrated significant selectivity for FMS kinase when tested against a panel of 40 other kinases. nih.gov

Another study focused on developing 1H-pyrrolo[3,2-c]pyridine derivatives as colchicine-binding site inhibitors for cancer therapy. nih.gov The antiproliferative activities were assessed against several human cancer cell lines, including HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer). nih.gov The results indicated that using a rigid 1H-pyrrolo[3,2-c]pyridine scaffold is a viable strategy for maintaining potent antiproliferative activity. nih.gov The derivative designated as 10t, which featured an indolyl moiety as the B-ring and a 3,4,5-trimethoxyphenyl moiety as the A-ring, showed the most potent activity, with IC₅₀ values between 0.12 and 0.21 µM. nih.gov

Antiproliferative Activity of Selected 1H-pyrrolo[3,2-c]pyridine Derivatives nih.gov
CompoundSubstituentsHeLa IC₅₀ (µM)SGC-7901 IC₅₀ (µM)MCF-7 IC₅₀ (µM)
10tIndolyl moiety (B-ring), 3,4,5-trimethoxyphenyl (A-ring)0.120.180.21
FMS Kinase Inhibitory Activity of Pyrrolo[3,2-c]pyridine Derivatives nih.gov
CompoundIC₅₀ (nM)Selectivity Note
KIST101029 (Lead)96-
1e60-
1r30>33 times more selective for FMS vs. other tested kinases

Conformational Analysis and its Correlation with Molecular Recognition

The rigid nature of the pyrrolo[3,2-c]pyridine scaffold is a key attribute in its function as a pharmacophore. By locking the conformation of the molecule, it can present substituents to a biological target in a more defined orientation, potentially increasing binding affinity. nih.gov This principle was effectively used in the design of anticancer agents where the pyrrolo[3,2-c]pyridine core was used as a constrained mimic of the flexible linker in combretastatin (B1194345) A-4 (CA-4), a known tubulin inhibitor. nih.gov

Molecular docking studies have provided insights into how these rigid analogues interact with their targets. For instance, docking of the potent compound 10t into the colchicine (B1669291) binding site of tubulin showed that its 1H-pyrrolo[3,2-c]pyridine core significantly overlapped with the bioactive conformation of the original ligand. nih.gov This structural mimicry, enforced by the rigid scaffold, is crucial for molecular recognition and subsequent biological activity. The analysis confirmed that the method was suitable for docking analysis by first showing that the docked conformation of CA-4 closely resembled its co-crystal conformation. nih.gov

Spatial Orientation of Functional Groups and Bioactivity Profiles

The specific three-dimensional arrangement of functional groups on the pyrrolo[3,2-c]pyridine scaffold dictates the binding interactions with a target protein, thereby determining the bioactivity profile. Molecular docking simulations have been instrumental in elucidating these interactions at an atomic level. nih.gov

For the highly active anticancer compound 10t, the spatial orientation of its constituent parts allows for critical hydrogen bonding within the colchicine binding site of tubulin. nih.gov The 1H-pyrrolo[3,2-c]pyridine core itself forms a key hydrogen bond with the amino acid residue Thrα179. nih.gov Furthermore, the nitrogen atom of the indole (B1671886) B-ring is positioned perfectly to form another essential hydrogen bond with Asnβ349. nih.gov These specific interactions, governed by the fixed spatial orientation of the functional groups on the rigid scaffold, are responsible for the potent inhibitory effect.

Scaffold Hopping and Bioisosteric Replacements in Pyrrolo[3,2-c]pyridine Research

Scaffold hopping and bioisosteric replacement are powerful strategies in medicinal chemistry aimed at discovering novel compounds with improved properties such as potency, selectivity, and pharmacokinetics. nih.govnih.gov Bioisosterism involves substituting a functional group with another that has similar biological properties, while scaffold hopping entails replacing the core molecular framework of a compound to find new, patentable chemical entities with similar activity. nih.gov

These concepts are highly relevant to research on pyrrolo[3,2-c]pyridines. The design of the aforementioned tubulin inhibitors, where a flexible linker in CA-4 was replaced with the rigid 1H-pyrrolo[3,2-c]pyridine scaffold, can be seen as an application of a configuration-constrained strategy, which is related to scaffold hopping. nih.gov This strategic replacement aimed to lock the molecule in its bioactive conformation, ultimately leading to the discovery of new and potent anticancer agents. nih.gov

While scaffold hopping and bioisosterism are sometimes used interchangeably, they are distinct concepts; bioisosteres are expected to have very similar molecular and electronic properties, whereas a new scaffold may have different properties while retaining the necessary pharmacophoric features. researchgate.net The successful application of these design principles in the context of pyrrolo[3,2-c]pyridines and related heterocyclic systems underscores their importance in modern drug discovery. nih.govnih.gov

Investigation of Biological Activities and Mechanisms of Action for 2,3 Dihydro 1h Pyrrolo 3,2 C Pyridin 4 Ol Analogues Pre Clinical/in Vitro/in Vivo Animal Studies

Anticancer and Antiproliferative Activities of Pyrrolo[3,2-c]pyridine Derivatives

Derivatives of the pyrrolo[3,2-c]pyridine nucleus have demonstrated a range of anticancer and antiproliferative activities through various mechanisms of action. These include the inhibition of key enzymes in cancer progression, disruption of cellular machinery essential for division, and the induction of programmed cell death.

Fibroblast Growth Factor Receptor (FGFR) Inhibition

While direct studies on 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol analogues as FGFR inhibitors are limited, research on the closely related 1H-pyrrolo[2,3-b]pyridine scaffold provides valuable insights. Abnormal activation of the FGFR signaling pathway is a known driver in various tumors, making FGFRs an attractive target for cancer therapy. nih.gov

In one study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were developed and evaluated for their inhibitory activity against FGFR1, 2, and 3. nih.gov Optimization of a lead compound resulted in the identification of compound 4h , which exhibited potent pan-FGFR inhibitory activity. nih.gov This compound also demonstrated the ability to inhibit the proliferation of breast cancer 4T1 cells and induce apoptosis, as well as significantly inhibit their migration and invasion. nih.gov

Another study focused on developing selective inhibitors for FGFR4, a key driver in hepatocellular carcinoma. bohrium.com This research led to a novel series of 5-formyl-pyrrolo[3,2-b]pyridine derivatives that act as reversible-covalent inhibitors of both wild-type and mutant FGFR4. bohrium.com The representative compound, 10z , showed significant antiproliferative activity against several hepatocellular carcinoma cell lines. bohrium.com

FGFR Inhibition by Pyrrolopyridine Analogues

CompoundTargetIC50 (nM)Cell LineAntiproliferative Activity (IC50)Source
4hFGFR1, FGFR2, FGFR3, FGFR47, 9, 25, 7124T1 (Breast Cancer)Data not specified nih.gov
10zFGFR4Single-digit nanomolar (biochemical assay)Hep3B, JHH-7, HuH-7 (Hepatocellular Carcinoma)37 nM, 32 nM, 94 nM bohrium.com

FMS Kinase Inhibition

The Colony-Stimulating Factor-1 Receptor (CSF-1R), or FMS kinase, is a member of the type III receptor tyrosine kinase family and is over-expressed in several cancers, including ovarian, prostate, and breast cancer. nih.gov A series of eighteen pyrrolo[3,2-c]pyridine derivatives were evaluated for their inhibitory effect against FMS kinase. nih.gov

Among the tested analogues, compounds 1e and 1r were identified as the most potent inhibitors. nih.gov Compound 1r was found to be 3.2 times more potent than the lead compound, KIST101029. nih.gov Further testing showed that compound 1r was selective for FMS kinase and exhibited potent antiproliferative activity against a panel of ovarian, prostate, and breast cancer cell lines. nih.gov It also displayed a favorable selectivity index, being more toxic to cancer cells than to normal fibroblasts.

FMS Kinase Inhibition by Pyrrolo[3,2-c]pyridine Derivatives

CompoundTargetIC50 (nM)Cell Line PanelAntiproliferative Activity (IC50 µM)Source
1eFMS Kinase60Not specifiedNot specified nih.gov
1rFMS Kinase30Ovarian, Prostate, Breast Cancer0.15 - 1.78 nih.gov
KIST101029 (Lead Compound)FMS Kinase96Not specifiedNot specified nih.gov

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibition

No relevant studies were found for the inhibition of Hematopoietic Progenitor Kinase 1 (HPK1) by analogues of this compound. The available research on HPK1 inhibitors with a pyrrolopyridine core focuses on the 2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one scaffold. wipo.intnih.gov

Tubulin Polymerization Inhibition and Microtubule Dynamics Disruption

Microtubules are critical components of the cytoskeleton and play a fundamental role in cell division. researchgate.net A novel series of 1H-pyrrolo[3,2-c]pyridine derivatives were designed as inhibitors of the colchicine-binding site on tubulin. wipo.intresearchgate.net

The compound 10t emerged as the most potent in this series, exhibiting strong antiproliferative activities against HeLa, SGC-7901, and MCF-7 cancer cell lines. wipo.intresearchgate.net Further experiments demonstrated that 10t potently inhibited tubulin polymerization and significantly disrupted the dynamics of tubulin microtubules at low concentrations. wipo.intresearchgate.net

Tubulin Polymerization Inhibition by 1H-Pyrrolo[3,2-c]pyridine Derivatives

CompoundMechanismEffective ConcentrationSource
10tInhibition of tubulin polymerization3 µM and 5 µM wipo.intresearchgate.net
10tDisruption of tubulin microtubule dynamics0.12 µM wipo.intresearchgate.net

Inducement of Cell Cycle Arrest and Apoptosis

The disruption of microtubule dynamics by compounds such as 10t leads to cell cycle arrest and subsequent apoptosis (programmed cell death). wipo.intresearchgate.net Cell cycle analysis revealed that treatment with 10t caused a significant, dose-dependent arrest of HeLa cells in the G2/M phase of the cell cycle. researchgate.net Furthermore, at the tested concentrations, 10t was shown to effectively induce apoptosis in these cells. wipo.intresearchgate.net

Inducement of Cell Cycle Arrest and Apoptosis by Compound 10t

CompoundEffectCell LineConcentrationsSource
10tG2/M phase cell cycle arrestHeLa0.12 µM, 0.24 µM, 0.36 µM researchgate.net
10tInduction of apoptosisHeLa0.12 µM, 0.24 µM, 0.36 µM wipo.intresearchgate.net

Antimicrobial Research Involving Pyrrolo[3,2-c]pyridine Derivatives

In addition to their anticancer properties, pyrrolo[3,2-c]pyridine derivatives have been investigated for their antimicrobial activities. A study detailing the synthesis of a new series of pyrrolo[3,2-c]pyridine Mannich bases evaluated their in vitro activity against various bacterial and fungal strains. nih.gov

Several compounds from this series demonstrated good Gram-positive antibacterial activity. nih.gov Notably, compound 7t , 1-((4-chloro-2-(cyclohexylmethyl)-1H-pyrrolo[3,2-c]pyridin-3-yl)methyl)piperidine-3-carboxamide, exhibited excellent antimycobacterial activity against Mycobacterium tuberculosis with low cytotoxicity. nih.gov Another study reported the antibacterial activity of 1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2) against both Gram-positive and Gram-negative bacteria. nih.gov

Antimicrobial Activity of Pyrrolo[3,2-c]pyridine Derivatives

CompoundActivityMicroorganismMIC (μg/mL)Zone of Inhibition (mm)Source
7e, 7f, 7r, 7t, 7uGram-positive antibacterialS. aureus, B. flexus, C. sporogenes, S. mutansData not specifiedData not specified nih.gov
7tAntimycobacterialMycobacterium tuberculosis H37Rv<0.78Data not specified nih.gov
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2)AntibacterialS. aureusData not specified2, 3 nih.gov
1H-pyrrolo[3,2-c]pyridine-4-carboxylic acid (L2)AntibacterialE. coliData not specified5 nih.gov

Antibacterial Efficacy

Derivatives of the pyrrolopyridine scaffold have been identified as a novel class of potent antibacterial agents. nih.govproquest.com A high-throughput screening program utilizing a unique double-reporter system identified a series of 5-oxo-4H-pyrrolo[3,2-b]pyridine derivatives with significant antibacterial properties. nih.govproquest.com The most active compound from this series demonstrated a minimum inhibitory concentration (MIC) of 3.35 µg/mL against E. coli. nih.govproquest.com This particular molecule also showed indications of blocking protein translation without inducing an SOS response, a cellular DNA damage response. nih.govproquest.com

Conformationally restricted analogues of the antibacterial drug trimethoprim (B1683648), based on pyrrolo[2,3-d]pyrimidine and pyrido[2,3-d]pyrimidine (B1209978) structures, have also been synthesized and tested. nih.gov One such analogue demonstrated activity equivalent to trimethoprim against dihydrofolate reductase (DHFR) from three different bacterial species. nih.gov Furthermore, pyrrole-2-carboxamide derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, with some analogues exhibiting MIC values ranging from 1.05 to 12.01 μg/mL. nih.gov

Table 1: Antibacterial Activity of Pyrrolopyridine Analogues

Compound ClassBacterial StrainActivity (MIC)Reference
5-oxo-4H-pyrrolo[3,2-b]pyridine derivativeE. coli3.35 µg/mL nih.govproquest.com
Pyrrolo[2,3-d]pyrimidine analogueVarious bacteria (DHFR inhibition)Equivalent to Trimethoprim nih.gov
Pyrrole-2-carboxamide derivativeGram-positive & Gram-negative strains1.05 - 12.01 µg/mL nih.gov

Antitubercular and Antimycobacterial Properties

The pyrrole (B145914) and pyrrolopyridine scaffolds have demonstrated significant potential as antitubercular and antimycobacterial agents. A series of 7H-Pyrrolo[2,3-d]pyrimidine derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. nih.gov From this library, sixteen compounds showed in vitro activity, with MIC90 values ranging from 0.488 to 62.5 µM. nih.gov The most potent derivative, N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine, had a MIC90 value of 0.488 µM and was found to be non-cytotoxic. nih.gov

Another study focused on pyrrolo[1,2-a]quinoline (B3350903) derivatives, which exhibited anti-tuberculosis activity against the H37Rv strain in the range of 8–128 µg/mL. mdpi.com The compound dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylate was the most promising, with activity at 8 µg/mL against H37Rv and 16 µg/mL against multidrug-resistant strains. mdpi.com Additionally, the pyrrole derivative BM212 showed potent activity against several strains of M. tuberculosis, with MICs between 0.7 and 1.5 μg/ml, and was also effective against intracellular mycobacteria. nih.gov Some newly synthesized pyridinylpyridazine derivatives also showed antimycobacterial activity, with 4-(pyridin-4-yl) thieno[2,3-d]pyridazine (B3120762) being the most significant at a concentration of 12.5 μg/mL. latamjpharm.org

Table 2: Antitubercular Activity of Pyrrolopyridine Analogues

Compound ClassMycobacterium StrainActivity (MIC)Reference
N-(4-phenoxy phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amineM. tuberculosis (GFP reporter strain)0.488 µM (MIC90) nih.gov
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateM. tuberculosis (H37Rv)8 µg/mL mdpi.com
Dimethyl-1-(4-fluorobenzoyl)-5-methylpyrrolo[1,2-a]quinoline-2,3-dicarboxylateMultidrug-resistant M. tuberculosis16 µg/mL mdpi.com
BM212 (1,5-diaryl-2-methyl-3-(4-methylpiperazin-1-yl)methyl-pyrrole)M. tuberculosis (various strains)0.7 - 1.5 µg/mL nih.gov
4-(pyridin-4-yl) thieno[2,3-d]pyridazineM. tuberculosis12.5 µg/mL latamjpharm.org

Antifungal Evaluations

Derivatives based on the pyrrolo-pyrimidine structure have been evaluated for their in vitro antifungal properties. nih.gov These compounds have been tested against various fungal strains, including Candida albicans, demonstrating their potential as antifungal agents. nih.gov The research highlights the importance of the structure-activity relationship in determining the efficacy of these derivatives against fungal pathogens. nih.gov

Antiprotozoal Investigations

Antileishmanial Activity of Pyrrolo[3,4-b]quinolin-1-one Derivatives

A series of functionalized 2,3-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivatives were synthesized and assessed for their effectiveness against visceral leishmaniasis. nih.govrsc.org Among the tested compounds, compound 5m emerged as a potential lead, showing significant in vitro antileishmanial activity. nih.govrsc.org It demonstrated an anti-amastigote half-maximal inhibitory concentration (IC50) of 8.36 μM and a half-maximal cytotoxic concentration (CC50) of 65.11 μM. nih.govrsc.org In vivo studies in L. donovani-infected mice showed that compound 5m could reduce the parasite burden in the liver by 56.2% and in the spleen by 61.1%. nih.govrsc.org

Table 3: Antileishmanial Activity of Pyrrolo[3,4-b]quinolin-1-one Derivative 5m

ParameterValueReference
Anti-amastigote IC508.36 µM nih.govrsc.org
CC5065.11 µM nih.govrsc.org
Selectivity Index (SI)7.79 nih.govrsc.org
In vivo inhibition (Liver)56.2% nih.govrsc.org
In vivo inhibition (Spleen)61.1% nih.govrsc.org

Trypanocidal Activity Against Trypanosoma cruzi

Analogues of the this compound scaffold have been investigated for their activity against Trypanosoma cruzi, the parasite responsible for Chagas disease. A library of 16 4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-ols was synthesized and tested against intracellular T. cruzi amastigotes. nih.gov Three of these compounds exhibited relatively high trypanocidal activity, although they were also associated with significant host cell toxicity. nih.gov Further research into pyrrolo[2,3-b]pyridine nucleoside analogues also identified compounds with potent antitrypanosomal activity, with one compound demonstrating full suppression of parasitemia in a mouse model of acute infection. researchgate.net Other heterocyclic systems, such as pyrazole-thiazolines and flavanone (B1672756) derivatives, have also shown promise as anti-Trypanosoma cruzi agents. nih.govmdpi.com

Table 4: Trypanocidal Activity of Pyrrolopyridine Analogues and Other Heterocycles

Compound ClassTargetObservationReference
4-substituted 2-(1H-pyrrolo[3,2-c]pyridin-2-yl)propan-2-olsIntracellular T. cruzi amastigotesThree compounds showed high activity but also high host cell toxicity. nih.gov
Pyrrolo[2,3-b]pyridine nucleoside analogue (Compound 11)T. cruzi (in vivo mouse model)Full suppression of parasitemia. researchgate.net
Pyrazole-thiazoline analogues (2c, 2e, 2i)T. cruzi trypomastigotesPotent activity with IC50 ≤ 2.1 µM. nih.gov
Flavanone derivative (nitrofuran moiety)T. cruziMore potent than the reference drug Benznidazole. mdpi.com

Modulation of Enzyme and Receptor Systems

Derivatives of the pyrrolopyridine scaffold have been shown to interact with and modulate various enzyme and receptor systems, indicating their potential for treating a range of conditions, including cancer and inflammatory diseases.

Potent inhibitors of human nicotinamide (B372718) phosphoribosyltransferase (NAMPT), an enzyme involved in tumor metabolism, were identified from a series of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureas. nih.gov One optimized compound from this series displayed a NAMPT IC50 of 11 nM and was effective in a mouse xenograft model. nih.gov

In the realm of cancer research, 1H-pyrrolo[3,2-c]pyridine derivatives have been designed as inhibitors of the colchicine-binding site on tubulin. nih.govsemanticscholar.org The most potent of these, compound 10t , inhibited tubulin polymerization and induced G2/M phase cell cycle arrest and apoptosis in cancer cell lines with IC50 values ranging from 0.12 to 0.21 μM. nih.govsemanticscholar.org Additionally, 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of the fibroblast growth factor receptor (FGFR), an important target in cancer therapy. rsc.org

Other enzyme-modulating activities include the inhibition of human neutrophil elastase (HNE) by 1H-pyrrolo[2,3-b]pyridine derivatives. nih.gov In terms of receptor interactions, N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivatives have been synthesized as novel agonists for GPR119, a receptor involved in regulating insulin (B600854) secretion. mdpi.com

Table 5: Enzyme and Receptor Modulation by Pyrrolopyridine Analogues

Compound ClassTargetActivityReference
2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-derived ureasNicotinamide phosphoribosyltransferase (NAMPT)IC50 = 11 nM (for optimized compound) nih.gov
1H-pyrrolo[3,2-c]pyridine derivative (10t)Tubulin (Colchicine-binding site)IC50 = 0.12 - 0.21 µM (cancer cell lines) nih.govsemanticscholar.org
1H-pyrrolo[2,3-b]pyridine derivativesFibroblast growth factor receptor (FGFR)Potent inhibition rsc.org
1H-pyrrolo[2,3-b]pyridine derivativesHuman neutrophil elastase (HNE)Inhibition nih.gov
N-[3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl]benzenesulfonamide derivativesGPR119 ReceptorAgonist activity mdpi.com

Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibition

Derivatives of 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine have been identified as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT). nih.gov Through structure-based design, urea-containing derivatives were synthesized and showed improved aqueous solubility compared to earlier amide-based inhibitors. nih.gov

One optimized compound from this series demonstrated significant anti-NAMPT activity with an IC50 of 11 nM and an antiproliferative IC50 of 36 nM in PC-3 cells. nih.gov Another optimized compound exhibited an NAMPT IC50 of 10 nM and an A2780 antiproliferative IC50 of 7 nM. nih.gov The crystal structure of this latter compound in complex with the NAMPT protein was also determined, providing insight into its binding mechanism. nih.gov These findings highlight the potential of this scaffold in developing agents that target tumor metabolism. nih.gov

Table 1: NAMPT Inhibition by 2,3-Dihydro-1H-pyrrolo[3,4-c]pyridine Analogues

Compound NAMPT IC50 (nM) Cell Line Antiproliferative IC50 (nM)
Optimized Compound 1 11 PC-3 36
Optimized Compound 2 10 A2780 7

Cyclooxygenase (COX-1 and COX-2) Inhibition

N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives have been synthesized and evaluated for their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov Both COX-1 and COX-2 are key enzymes in the conversion of arachidonic acid to prostaglandins, with COX-1 involved in physiological functions and COX-2 being inducible during inflammation. nih.gov

In vitro assays revealed that the synthesized compounds were potential inhibitors of both COX-1 and COX-2, with IC50 values comparable to the non-steroidal anti-inflammatory drug (NSAID) meloxicam. researchgate.net Further studies on pyrrolo[3,4-d]pyridazinone derivatives, which share a similar bicyclic core, also demonstrated potent COX inhibition with a notable selectivity for COX-2 over COX-1. mdpi.commdpi.com Molecular docking studies have helped to elucidate the binding interactions of these compounds within the active sites of the COX enzymes. nih.gov

Glycosamine-6-phosphate Synthase (GlcN-6-P synthase) and Glutamate Racemase (MurI) Interactions

Research into the antibacterial potential of pyrrolopyridine derivatives has explored their interactions with essential bacterial enzymes. While specific data on the direct interaction of this compound analogues with Glycosamine-6-phosphate Synthase (GlcN-6-P synthase) and Glutamate Racemase (MurI) is not extensively detailed in the provided context, the broader class of pyrrolopyridine derivatives has been investigated for antibacterial activity. researchgate.net For instance, certain pyrrolo[3,2-b]pyridine derivatives have shown activity against resistant strains of E. coli. nih.gov

Central Nervous System (CNS) Activity and Analgesic Effects

A significant body of research has focused on the central nervous system effects of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives, demonstrating their potential as analgesic and sedative agents. nih.govnih.gov These compounds have been evaluated in various animal models of pain and sedation.

In the "writhing" test, which models inflammatory pain, several tested imide derivatives were found to be more active than aspirin, with some showing activity comparable to morphine. nih.govsemanticscholar.orgbohrium.com In the "hot plate" test, a measure of thermal pain, some derivatives also exhibited analgesic effects. nih.govbohrium.com Furthermore, these compounds have been shown to significantly inhibit spontaneous locomotor activity in mice, and some have been observed to prolong thiopental-induced sleep, indicating a sedative effect. nih.govsemanticscholar.orgbohrium.com The analgesic properties of some derivatives were stronger than those of acetylsalicylic acid (ASA) and morphine in the writhing syndrome test. nih.gov

Table 2: Analgesic and Sedative Activity of 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione Derivatives

Test Observation Reference Compound(s)
"Writhing" Test More active than aspirin; some similar to morphine. nih.govsemanticscholar.orgbohrium.com Aspirin, Morphine
"Hot Plate" Test Some derivatives showed analgesic effects. nih.govbohrium.com
Locomotor Activity Significant inhibition of spontaneous activity. nih.govsemanticscholar.orgbohrium.com
Thiopental Sleep Prolongation of sleep duration by some derivatives. nih.gov

Antiviral Properties, including Anti-HIV-1 Activity of Pyrrolo[3,4-c]pyridine Isomers

The pyrrolopyridine scaffold has been investigated for its antiviral properties, with a particular focus on inhibitors of HIV-1. nih.govnih.govresearchgate.net Derivatives of 7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates have demonstrated moderate activity in inhibiting HIV-1 replication. nih.gov The nature of the ester substituent at the 4-position and the distance to a phenyl ring were found to be important for activity. nih.gov

One of the most potent compounds in this series, ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylate, exhibited significant anti-HIV-1 activity with an EC50 of 1.65 µM. nih.gov The pyrrolo[3,4-c]pyridine-1,3,6-trione scaffold has also been identified as a promising framework for developing compounds that are effective against mutant strains of HIV-1 integrase. nih.gov

In vitro Pharmacokinetic Attributes and Metabolic Stability

The pharmacokinetic properties of pyrrolopyridine derivatives have been assessed in vitro to determine their potential for drug development. Studies on 7-amino-2-benzyl-4-methyl-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives revealed that while some compounds had good in vitro activity, their metabolic stability varied. nih.gov For example, a carboxylic acid derivative showed improved solubility and microsomal metabolic stability. nih.gov

In another study, a GPR119 agonist with a pyrrolo[3,4-c]pyridine core demonstrated good metabolic stability in rat liver microsomes but had high plasma protein binding. nih.gov A separate investigation of a 2,3,-dihydro-1H-pyrrolo[3,4-b]quinolin-1-one derivative found it to be stable in both simulated gastric and intestinal fluids, as well as in mouse plasma, suggesting good potential for oral administration. nih.gov

Table 3: Investigated Compounds

Compound Name CAS Number
2,3-Dihydro-1H-pyrrolo[1,2-a]benzimidazole 7724-48-3
2-((1H-Pyrrolo[2,3-b]pyridin-5-yl)oxy)-4-(4-((4'-chloro-5,5-dimethyl-3,4,5,6-tetrahydro-[1,1'-biphenyl]-2-yl)methyl)piperazin-1-yl)benzoic acid 1235865-77-6 bldpharm.com
1H-Pyrrolo[2,3-b]pyridine, 5-fluoro-1-[(4-methylphenyl)sulfonyl]-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)- 1259279-57-6 synhet.com
5-(2-Ethoxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one 139756-21-1 fishersci.com
1H-pyrrolo[3,2-c]pyridine 271-80-7
Combretastatin (B1194345) A-4 117048-59-6
Meloxicam 71125-38-7
Morphine 57-27-2
Acetylsalicylic acid 50-78-2
Thiopental 76-75-5
Nicotinamide 98-92-0
Arachidonic acid 506-32-1
Glutamic acid 56-86-0
Glycine 56-40-6
Isoniazid 54-85-3

Computational and Theoretical Investigations of 2,3 Dihydro 1h Pyrrolo 3,2 C Pyridin 4 Ol

Molecular Docking Studies of Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to predict how a ligand, such as a derivative of the pyrrolopyridine scaffold, might interact with the binding site of a protein target.

While specific molecular docking studies for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol are not extensively detailed in the available literature, research on closely related 1H-pyrrolo[3,2-c]pyridine derivatives provides significant insights. These studies have shown that the pyrrolopyridine scaffold is a versatile structure for targeting various proteins. For instance, derivatives have been designed and evaluated as inhibitors of protein kinases and tubulin. nih.gov FMS kinase, a member of the type III receptor tyrosine kinase family, has also been identified as a potential target. nih.gov

In a typical docking study, the 1H-pyrrolo[3,2-c]pyridine core might serve as a scaffold that fits into the active site of a target protein. The interactions are often characterized by hydrogen bonds and hydrophobic interactions. For example, in a study on tubulin inhibitors, a derivative of 1H-pyrrolo[3,2-c]pyridine was shown to form crucial hydrogen bonds with residues such as Thrα179 and Asnβ349 within the colchicine (B1669291) binding site. nih.gov The orientation of the molecule within the binding pocket allows for favorable interactions, leading to potential inhibition of the protein's function. These findings suggest that this compound would likely engage in similar interactions, with its hydroxyl (-OH) and amine (-NH) groups acting as potential hydrogen bond donors and the nitrogen and oxygen atoms serving as acceptors.

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties, including geometric structures, vibrational frequencies, and electronic properties like the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For molecules in the pyrrolopyridine class, DFT calculations are instrumental in understanding their chemical reactivity and stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability. A smaller energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state.

DFT calculations can also map the electron density distribution, providing insights into the molecule's electrostatic potential. This is crucial for predicting how the molecule will interact with other molecules, including biological targets. For example, regions with high electron density are likely to act as nucleophiles or hydrogen bond acceptors. While specific DFT data for this compound is not available, studies on similar heterocyclic compounds demonstrate that these calculations can accurately predict spectroscopic properties and electron distribution, which align well with experimental results.

In Silico Screening and Predictive Modeling

In silico screening involves the use of computational methods to analyze and predict the properties of chemical compounds. This approach allows for the rapid assessment of large libraries of molecules for their potential as drug candidates, focusing on their pharmacokinetic and toxicity profiles.

"Drug-likeness" is a qualitative concept used in drug design to evaluate whether a compound has chemical and physical properties that would make it a likely orally active drug in humans. One of the most common sets of guidelines for assessing drug-likeness is Lipinski's Rule of Five. This rule states that an orally active drug is likely to have:

No more than 5 hydrogen bond donors (the total number of nitrogen–hydrogen and oxygen–hydrogen bonds).

No more than 10 hydrogen bond acceptors (all nitrogen or oxygen atoms).

A molecular mass of less than 500 daltons.

A calculated octanol-water partition coefficient (log P) that does not exceed 5.

A compound is considered to have good drug-like properties if it violates no more than one of these rules. For this compound, these parameters can be calculated to predict its potential as an orally bioavailable drug. Studies on other 1H-pyrrolo[3,2-c]pyridine derivatives have shown that they generally conform well to Lipinski's rules. nih.gov

Table 1: Predicted Physicochemical Properties of this compound based on Lipinski's Rule of Five.
PropertyValueLipinski's RuleCompliance
Molecular Weight (g/mol)136.15≤ 500Yes
Hydrogen Bond Donors2≤ 5Yes
Hydrogen Bond Acceptors3≤ 10Yes
Calculated log P (cLogP)-0.4 (Predicted)≤ 5Yes

Beyond drug-likeness, in silico methods are crucial for predicting potential toxicity and identifying problematic compounds early in the discovery process. Computational models can predict various adverse effects, such as mutagenicity, carcinogenicity, and hepatotoxicity, by comparing the structure of a new compound to databases of known toxic molecules.

Another critical step is filtering for Pan-Assay Interference Compounds (PAINS). PAINS are molecules that often appear as "hits" in high-throughput screening assays but are actually false positives. They tend to interfere with assay results through non-specific mechanisms, such as forming aggregates, reacting with proteins, or interfering with assay signals. Computational filters have been developed to identify substructures that are known to be associated with PAINS. By screening compounds like this compound against these filters, researchers can avoid wasting resources on developing compounds that are unlikely to be viable drug candidates.

Elucidation of Reaction Mechanisms Through Computational Chemistry

Computational chemistry, particularly methods like DFT, can be used to elucidate the mechanisms of chemical reactions. By modeling the reaction pathway, researchers can calculate the energies of reactants, products, intermediates, and transition states. This information helps in understanding how a reaction proceeds and can be used to optimize reaction conditions to improve yields or to predict the metabolic fate of a compound in the body.

For a molecule like this compound, computational studies could be used to investigate its synthesis. For example, the mechanism for the formation of the fused pyrrolopyridine ring system could be modeled to understand the key steps and energy barriers involved. This knowledge is valuable for synthetic chemists looking to create derivatives or develop more efficient synthetic routes. Similarly, computational models can predict how the molecule might be metabolized by enzymes in the body, which is a critical aspect of its pharmacokinetic profile.

Future Research Directions and Therapeutic Potential

Exploration of Undiscovered Biological Targets for Pyrrolo[3,2-c]pyridine Scaffolds

The therapeutic potential of compounds derived from the pyrrolo[3,2-c]pyridine scaffold has been demonstrated through the successful targeting of several key biomolecules, primarily in the realms of oncology and inflammatory diseases. However, the structural versatility of this scaffold suggests that its biological reach is far from fully mapped. Future research will focus on identifying and validating novel biological targets to unlock new therapeutic avenues.

Known targets for this scaffold are predominantly protein kinases. For instance, a series of diarylureas and diarylamides featuring the pyrrolo[3,2-c]pyridine core have been identified as potent inhibitors of FMS kinase (also known as Colony-Stimulating Factor-1 Receptor, CSF-1R). amrita.edu FMS kinase is over-expressed in various cancers, including ovarian, prostate, and breast cancer, and also plays a role in inflammatory disorders like rheumatoid arthritis. amrita.edu One derivative, compound 1r , was found to be a particularly selective FMS kinase inhibitor, showing over 33 times more selectivity for FMS compared to other kinases like FLT3 and c-MET. amrita.edu Beyond FMS, patent literature indicates that pyrrolo[3,2-c]pyridine derivatives have been developed as inhibitors of Tropomyosin-related kinases (Trk), another family of receptor tyrosine kinases implicated in cancer. tandfonline.com

Another well-established target is tubulin. A series of 6-aryl-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[3,2-c]pyridines were designed as colchicine-binding site inhibitors (CBSI). nih.gov These compounds disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis. The derivative 10t proved to be the most effective in this series, potently inhibiting tubulin polymerization and showing significant anticancer activity against HeLa, SGC-7901, and MCF-7 cell lines. nih.govasianpubs.org

The exploration of related aza-indole isomers suggests a wider range of possible targets for the pyrrolo[3,2-c]pyridine core. For example, pyrrolo[2,3-c]pyridines have been discovered as highly potent and reversible inhibitors of Lysine-Specific Demethylase 1 (LSD1), an epigenetic target in cancer. tandfonline.com Other related scaffolds, such as pyrrolo[2,3-d]pyrimidines, have been successfully developed as inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) kinases, crucial regulators of tumor growth and angiogenesis. nih.gov This suggests that by modifying the substitution patterns on the 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol core, it may be possible to develop inhibitors for these and other undiscovered kinase and non-kinase targets, expanding their therapeutic utility into new disease areas.

Development of Advanced Synthetic Methodologies for Enhanced Efficiency and Diversity

The ability to efficiently generate a wide array of chemical analogs is crucial for drug discovery. Future research will focus on developing more advanced, efficient, and versatile synthetic methods for the pyrrolo[3,2-c]pyridine core to accelerate the exploration of structure-activity relationships (SAR).

Current synthetic strategies often involve multi-step sequences. One established route begins with commercially available 2-bromo-5-methylpyridine, which is converted to 6-bromo-1H-pyrrolo[3,2-c]pyridine over several steps. nih.gov This core intermediate is then diversified, typically through palladium-catalyzed cross-coupling reactions like the Suzuki reaction, to install various aryl groups. nih.gov Another method involves a substitution-rearrangement sequence starting from 7-azaindoles (pyrrolo[2,3-b]pyridines) to produce the pyrrolo[3,2-c]pyridine scaffold. tandfonline.com Specifically, heating 4-chloropyrrolo[2,3-b]pyridine with a suitable amine can induce a ring rearrangement to yield 1-aryl-4-aminopyrrolo[3,2-c]pyridine derivatives. nih.gov

To overcome the limitations of lengthy, linear syntheses, researchers are increasingly turning to Diversity-Oriented Synthesis (DOS) . DOS aims to create collections of structurally diverse and complex molecules from a common starting point, which is ideal for screening against new biological targets. rsc.orgrsc.org Future methodologies for the pyrrolo[3,2-c]pyridine core will likely incorporate DOS principles, using strategies that allow for rapid changes to the scaffold itself, not just its peripheral substituents.

Recent advances in the synthesis of related aza-indoles highlight potential new directions. For example, a scalable and convenient strategy for creating 7-azaindoles uses O-vinylhydroxylamines as ring-annulation reagents, which react under mild conditions without the need for costly transition metal catalysts. acs.org Another innovative approach uses a palladium-catalyzed reaction of gem-dichloro olefins with boronic acids, which involves a tandem intramolecular C-N coupling and an intermolecular Suzuki reaction to build the 2-substituted 6-azaindole (B1212597) core. nbuv.gov.ua The development of novel catalyst systems, such as magnetically separable heterogeneous catalysts, is also streamlining the synthesis of pyridine-based heterocycles, offering higher efficiency and easier product purification. nih.gov Adapting such modern, efficient, and scalable strategies to the synthesis of the this compound core will be a key focus, enabling the rapid generation of diverse compound libraries for biological screening. acs.org

Application of Artificial Intelligence and Machine Learning in Derivative Design

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-test-analyze cycle. nih.govresearchgate.net These computational tools are being applied to optimize molecular design, predict drug-target interactions, and forecast pharmacokinetic properties, thereby reducing costs and failure rates. researchgate.netnih.gov For a scaffold like this compound, AI and ML offer powerful approaches to navigate its vast chemical space and design derivatives with enhanced potency and selectivity.

Key applications of AI/ML in this context include:

High-Throughput Virtual Screening (HTVS): ML models can be trained on existing data to screen vast virtual libraries of compounds, prioritizing a smaller, more promising set for chemical synthesis and biological testing. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models use statistical methods and ML to build mathematical relationships between the chemical structures of compounds and their biological activities. nih.gov For azaindole derivatives, in silico QSAR studies have been used to create models that link structural features (like hydrophobic, electronic, and geometric descriptors) to antibacterial activity. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch, optimized to fit the binding pocket of a specific biological target and possess desirable drug-like properties. researchgate.net

Molecular Docking and Simulation: While not strictly AI, these computational techniques are often enhanced by ML. Molecular docking predicts how a molecule binds to a target protein. tandfonline.com For example, docking studies were crucial in rationalizing how the pyrrolo[3,2-c]pyridine derivative 10t interacts with the colchicine-binding site of tubulin. tandfonline.com Similarly, a novel 7-azaindole (B17877) derivative was designed using molecular docking to fit into the adenosine-binding pocket of the DDX3 helicase, an anticancer target. nih.gov

While specific publications detailing the use of advanced AI/ML for designing this compound derivatives are still emerging, the groundwork has been laid with related aza-indole scaffolds. For instance, in silico approaches were used to design novel chalcone (B49325) derivatives of azaindole as potential COX-2 inhibitors. amrita.eduasianpubs.org These studies demonstrate that computational methods can effectively guide the design process by identifying key interactions and predicting binding affinity. The future will see a greater fusion of AI/ML with the synthesis and testing of pyrrolo[3,2-c]pyridine derivatives to rapidly identify lead compounds with high therapeutic potential.

Translational Research from Pre-clinical Findings to Novel Therapeutic Agents

The ultimate goal of medicinal chemistry research is to translate promising pre-clinical findings into effective therapeutic agents for human diseases. Several derivatives of the pyrrolo[3,2-c]pyridine scaffold have shown significant potential in pre-clinical studies, positioning them as strong candidates for further development.

A prime example is the FMS kinase inhibitor, compound 1r . This compound demonstrated high potency, with an IC₅₀ of 30 nM against FMS kinase, and excellent selectivity. tandfonline.comnih.gov Crucially, it showed strong antiproliferative activity across a panel of ovarian, prostate, and breast cancer cell lines, with IC₅₀ values in the sub-micromolar to low-micromolar range (0.15–1.78 µM). nih.gov Furthermore, its efficacy was confirmed in a cell-based assay using bone marrow-derived macrophages (BMDM), where it inhibited cell growth with an IC₅₀ of 84 nM. tandfonline.comnih.gov Based on these strong in vitro results, compound 1r has been identified as a promising candidate for development as both an anticancer and an anti-arthritic drug. nih.gov

Another promising derivative is compound 10t , a tubulin inhibitor. This compound exhibited potent in vitro anticancer activity, with IC₅₀ values ranging from 0.12 to 0.21 µM against HeLa, SGC-7901, and MCF-7 cancer cell lines. nih.govresearchgate.net Mechanistic studies confirmed its mode of action, showing that it potently inhibits tubulin polymerization, disrupts the cellular microtubule network, and induces G2/M phase cell cycle arrest and apoptosis. nih.govtandfonline.com While colchicine-binding site inhibitors have faced challenges with toxicity, the discovery of novel and structurally distinct scaffolds like that of 10t offers a path to developing agents with a better therapeutic window. nih.gov

The journey from a promising pre-clinical compound to an approved drug is long and challenging. The next steps for candidates like 1r and 10t would involve extensive pre-clinical toxicology studies and in vivo efficacy testing in animal models of cancer and arthritis. Success in these stages would be required to justify advancing these novel therapeutic agents into human clinical trials. The encouraging results seen with these compounds underscore the therapeutic potential residing within the pyrrolo[3,2-c]pyridine scaffold.

Q & A

Q. What are the established synthetic routes for 2,3-Dihydro-1H-pyrrolo[3,2-c]pyridin-4-ol, and how can reaction conditions be optimized?

A common approach involves cyclization and oxidation steps. For example, analogous pyrrolopyridine derivatives are synthesized via refluxing precursors with chloranil (a dehydrogenation agent) in xylene for 25–30 hours, followed by purification via recrystallization from methanol . Key parameters to optimize include:

  • Reaction time and temperature : Extended reflux durations (≥24 hours) ensure complete cyclization.
  • Solvent choice : High-boiling solvents like xylene facilitate thermal stability.
  • Workup : Neutralization with 5% NaOH and repeated water washes improve yield by removing acidic byproducts.

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR spectroscopy : 1H/13C NMR resolves proton environments in the fused pyrrolopyridine ring system. For example, dihydro intermediates exhibit distinct NH and OH proton shifts .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns.
  • X-ray crystallography : Single-crystal analysis (e.g., as in ) validates bond angles and heterocyclic conformation .
  • HPLC : Purity assessment (≥98%) is critical for pharmacological studies, as seen in impurity profiling of related compounds .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound in drug discovery?

Methodological steps include:

  • Functional group modulation : Introduce substituents (e.g., halogens, methyl groups) at positions 3 or 4 to assess steric/electronic effects on target binding. For instance, fluorination at analogous positions in pyridopyrimidines enhances metabolic stability .
  • Pharmacophore mapping : Use computational tools (e.g., molecular docking) to predict interactions with receptors like corticotropin-releasing factor (CRF-1), as demonstrated for dihydro-pyrido[2,3-b]pyrazinones .
  • In vitro assays : Test derivatives against enzyme targets (e.g., kinases) using fluorescence polarization or radiometric assays.

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Compare NMR data with X-ray crystallography results. For example, used single-crystal X-ray to confirm the thiopyrano-thienopyrimidinone scaffold, resolving ambiguities in NOESY correlations .
  • Isotopic labeling : Incorporate deuterated solvents or 15N-labeled precursors to distinguish overlapping signals in complex heterocycles.
  • Dynamic NMR : Assess temperature-dependent shifts for NH or OH protons to identify tautomeric forms.

Q. What strategies mitigate byproduct formation during large-scale synthesis?

  • Stepwise purification : Use flash chromatography after each synthetic step, as applied in the isolation of 4-aroyl-pyrrole derivatives .
  • Catalytic optimization : Replace stoichiometric reagents (e.g., chloranil) with catalytic systems (e.g., Pd/C) to reduce oxidative byproducts.
  • Process analytics : Implement in-line FTIR or Raman spectroscopy to monitor reaction progress and terminate at optimal conversion points.

Methodological Considerations

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Personal protective equipment (PPE) : Use nitrile gloves and goggles, as recommended in safety data sheets for structurally similar pyrrolidinones .
  • Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates (e.g., xylene).
  • First aid : For skin contact, rinse immediately with water for 15 minutes and consult a physician, per ALADDIN safety guidelines .

Q. How can researchers validate the stability of this compound under varying storage conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light, then analyze via HPLC for decomposition products .
  • Lyophilization : For long-term storage, lyophilize the compound and store at -20°C under argon to prevent oxidation.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.